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molecular formula C13H21NO3 B8413432 3-methoxy-alpha-methyl-N-(2,2-dimethoxyethyl)benzylamine

3-methoxy-alpha-methyl-N-(2,2-dimethoxyethyl)benzylamine

Cat. No. B8413432
M. Wt: 239.31 g/mol
InChI Key: KCYKNCYWRQVMLL-UHFFFAOYSA-N
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Patent
US04258049

Procedure details

A solution of 13.6 g. (0.1 mole) of 3-methoxy-benzaldehyde and 10.5 g. (0.1 mole) of aminoacetaldehyde dimethyl acetal in 250 ml. of toluene is refluxed for one hour and water produced in the reaction is collected in a Dean-Stark trap. The resulting solution of 3-methoxy-N-(2,2-dimethoxyethyl)benzylidenamine is added to a solution of (0.2 mole) of methylmagnesium iodide in 250 ml. of ether over 1.5 hours. The mixture is stirred for one hour, cooled and quenched by careful addition of 250 ml. of water. The aqueous phase was filtered through Celite, extracted with 150 ml. of ether and the combined organic phases washed, dried and evaporated to yield 3-methoxy-α-methyl-N-(2,2-dimethoxyethyl)benzylamine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1]OC1C=C(C=CC=1)C=O.COC(OC)CN.[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][CH:33]=1)[CH:23]=[N:24][CH2:25][CH:26]([O:29][CH3:30])[O:27][CH3:28].C[Mg]I>CCOCC.O.C1(C)C=CC=CC=1>[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][CH:33]=1)[CH:23]([NH:24][CH2:25][CH:26]([O:27][CH3:28])[O:29][CH3:30])[CH3:1]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=NCC(OC)OC)C=CC1
Name
Quantity
0.2 mol
Type
reactant
Smiles
C[Mg]I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is collected in a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched by careful addition of 250 ml
FILTRATION
Type
FILTRATION
Details
The aqueous phase was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 ml
WASH
Type
WASH
Details
of ether and the combined organic phases washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(C)NCC(OC)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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